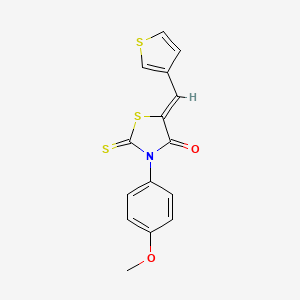
(5Z)-3-(4-methoxyphenyl)-5-(thiophen-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5Z)-3-(4-METHOXYPHENYL)-2-SULFANYLIDENE-5-[(THIOPHEN-3-YL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE is a complex organic compound that belongs to the thiazolidinone family This compound is characterized by its unique structure, which includes a thiazolidinone ring, a methoxyphenyl group, and a thiophene moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (5Z)-3-(4-METHOXYPHENYL)-2-SULFANYLIDENE-5-[(THIOPHEN-3-YL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methoxybenzaldehyde with thiophene-3-carbaldehyde in the presence of a base, followed by cyclization with a thioamide derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography. The choice of reagents and conditions would be tailored to ensure cost-effectiveness and scalability.
化学反应分析
Types of Reactions: (5Z)-3-(4-METHOXYPHENYL)-2-SULFANYLIDENE-5-[(THIOPHEN-3-YL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thioether.
Substitution: The methoxy group and thiophene moiety can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Conditions may vary depending on the substituent being introduced, but common reagents include halogens, alkylating agents, and nucleophiles.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
Chemistry: The compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology and Medicine: In medicinal chemistry, (5Z)-3-(4-METHOXYPHENYL)-2-SULFANYLIDENE-5-[(THIOPHEN-3-YL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE is investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Researchers are exploring its interactions with biological targets to develop new therapeutic agents.
Industry: The compound’s properties make it a candidate for use in materials science, particularly in the development of new polymers and advanced materials with specific electronic or optical properties.
作用机制
The mechanism by which (5Z)-3-(4-METHOXYPHENYL)-2-SULFANYLIDENE-5-[(THIOPHEN-3-YL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE exerts its effects depends on its application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The compound’s sulfur-containing groups can form covalent bonds with biological targets, leading to changes in their function. The exact molecular targets and pathways involved are subjects of ongoing research.
相似化合物的比较
Thiazolidinones: Compounds with a similar thiazolidinone ring structure.
Methoxyphenyl Derivatives: Compounds containing the methoxyphenyl group.
Thiophene Derivatives: Compounds with a thiophene moiety.
Uniqueness: What sets (5Z)-3-(4-METHOXYPHENYL)-2-SULFANYLIDENE-5-[(THIOPHEN-3-YL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE apart is its combination of these structural features, which imparts unique chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential biological activities make it a compound of significant interest in various fields of research.
属性
分子式 |
C15H11NO2S3 |
|---|---|
分子量 |
333.5 g/mol |
IUPAC 名称 |
(5Z)-3-(4-methoxyphenyl)-2-sulfanylidene-5-(thiophen-3-ylmethylidene)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C15H11NO2S3/c1-18-12-4-2-11(3-5-12)16-14(17)13(21-15(16)19)8-10-6-7-20-9-10/h2-9H,1H3/b13-8- |
InChI 键 |
JASIZNHLIZSZFS-JYRVWZFOSA-N |
手性 SMILES |
COC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CSC=C3)/SC2=S |
规范 SMILES |
COC1=CC=C(C=C1)N2C(=O)C(=CC3=CSC=C3)SC2=S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(morpholin-4-yl)-N-(naphthalen-1-yl)-6-{(2E)-2-[1-(4-nitrophenyl)ethylidene]hydrazinyl}-1,3,5-triazin-2-amine](/img/structure/B11695557.png)
![(4E)-4-[(2-ethoxyphenyl)hydrazono]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B11695568.png)
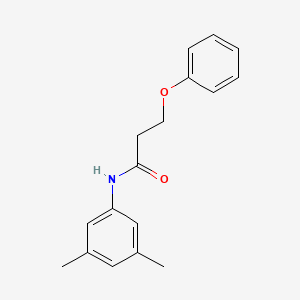
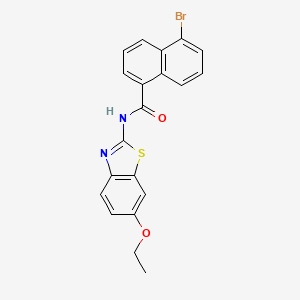

![(5E)-1-(3,5-dimethylphenyl)-5-{[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11695594.png)
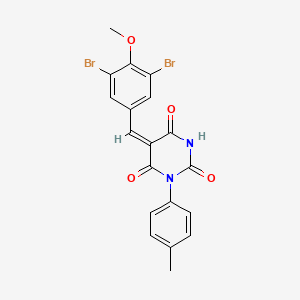
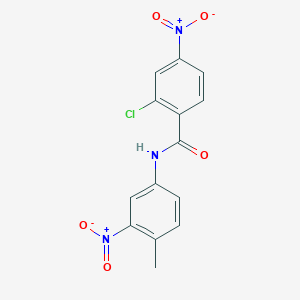
![4-bromo-N'-[(E)-(2,4-dihydroxyphenyl)methylidene]benzohydrazide](/img/structure/B11695606.png)
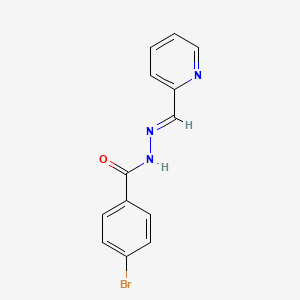
![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-[(2Z)-2-(3-nitrobenzylidene)hydrazinyl]-4-oxobutanamide](/img/structure/B11695626.png)
![N'-{(E)-[5-(2,3-dichlorophenyl)furan-2-yl]methylidene}-2-(9-oxoacridin-10(9H)-yl)acetohydrazide](/img/structure/B11695628.png)
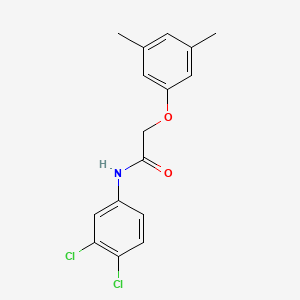
![2-(2,4-dichlorophenoxy)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B11695638.png)
